2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core substituted with a methoxy group at the 3-position and a benzylpiperazine moiety at the 2-position, making it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinoxaline core using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is attached to the quinoxaline core. This can be achieved by reacting the quinoxaline derivative with benzylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the benzylpiperazine moiety.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkyl-substituted quinoxaline derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity by binding to the active site.
Pathways Involved: By inhibiting carbonic anhydrase, the compound can affect various physiological processes, including pH regulation, respiration, and electrolyte balance.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)phenylmethanol: Shares the benzylpiperazine moiety but differs in the core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety and methoxy group but has a chromen-2-one core.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is unique due to its quinoxaline core, which imparts distinct chemical and biological properties compared to other compounds with similar substituents. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZLKFZXMCRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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